molecular formula C18H22ClNO3S B14053581 Phenyl (alpha-(2-(1-pyrrolidinyl)ethyl)-2-thenyl) carbonate hydrochloride CAS No. 101911-91-5

Phenyl (alpha-(2-(1-pyrrolidinyl)ethyl)-2-thenyl) carbonate hydrochloride

Cat. No.: B14053581
CAS No.: 101911-91-5
M. Wt: 367.9 g/mol
InChI Key: XIBGPJNPPNSUSX-UHFFFAOYSA-N
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Description

Phenyl (alpha-(2-(1-pyrrolidinyl)ethyl)-2-thenyl) carbonate hydrochloride is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a thenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (alpha-(2-(1-pyrrolidinyl)ethyl)-2-thenyl) carbonate hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromooctanophenone with 2-pyrrolidinone in the presence of sodium hydride in tetrahydrofuran (THF) at 0°C. This reaction forms an intermediate, which is then further processed to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbonate ester group undergoes hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Mechanistic Notes
Acidic HydrolysisHCl (aqueous), refluxPhenol, 3-pyrrolidin-1-yl-1-thiophen-2-ylpropan-1-ol hydrochlorideProtonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water .
Basic HydrolysisNaOH (1M), 60°CPhenol, sodium 3-pyrrolidin-1-yl-1-thiophen-2-ylpropyl carbonateDeprotonation of water generates hydroxide ions, which cleave the carbonate ester .
  • Kinetics : Hydrolysis rates depend on pH and temperature, with pseudo-first-order kinetics observed in basic media .

Nucleophilic Substitution at Pyrrolidine

The pyrrolidine moiety participates in alkylation and amination reactions:

Alkylation with Halides

Reaction with alkyl halides (e.g., methyl iodide):

text
Phenyl carbonate derivative + CH₃I → Quaternary ammonium salt
  • Conditions : Et₂O, 0–25°C, excess pyrrolidine as base .

  • Yield : ~70–85% (based on analogous pyrrolidine reactions ).

Amination with Amines

Primary amines displace the carbonate group under catalytic Pd conditions:

text
Phenyl carbonate + RNH₂ → Urea derivative + Phenol
  • Catalyst : Pd(OAc)₂/PPh₃ (1 mol%) .

  • Selectivity : Controlled by steric effects of the thienyl group .

Acid-Base Reactions

The hydrochloride salt exhibits reversible protonation:

text
Pyrrolidine-HCl ⇌ Pyrrolidine + HCl
  • pKa : ~11.3 (pyrrolidine conjugate acid).

  • Solubility : >50 mg/mL in water due to ionic character .

Catalytic Cross-Coupling

The thienyl group enables Pd-catalyzed cross-coupling:

Reaction Catalyst System Outcome Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMFBiaryl derivatives (e.g., biphenyl-thienyl)
Heck ReactionPd(OAc)₂, P(o-tol)₃Alkenylated products
  • Key Limitation : Steric hindrance from the pyrrolidine group reduces reactivity in bulky substrates .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition above 200°C:

  • Primary Decomposition Pathway : Cleavage of the carbonate group to release CO₂.

  • Byproducts : Thiophene derivatives and pyrrolidine oligomers .

Redox Reactivity

The thienyl moiety undergoes electrophilic substitution:

Reaction Reagents Product Regioselectivity
NitrationHNO₃, H₂SO₄5-Nitrothienyl derivativeα-position to sulfur
BrominationBr₂, FeBr₃2-Bromothienyl derivativeβ-position

Biological Alkylation

In vitro studies suggest potential for DNA alkylation via the pyrrolidine group:

  • Mechanism : Generation of aziridinium intermediates under physiological pH .

  • Targets : N7-guanine residues (observed in analogous compounds ).

Scientific Research Applications

Phenyl (alpha-(2-(1-pyrrolidinyl)ethyl)-2-thenyl) carbonate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenyl (alpha-(2-(1-pyrrolidinyl)ethyl)-2-thenyl) carbonate hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The phenyl and thenyl groups contribute to the compound’s binding affinity and specificity. These interactions can influence biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Alpha-pyrrolidinovalerophenone (α-PVP): A stimulant with a similar pyrrolidine ring structure.

    Alpha-pyrrolidinobutiophenone (α-PBP): Another pyrrolidine-based compound with different alkyl chain length.

    4-Methyl-alpha-pyrrolidinohexanophenone (MPHP): A designer drug with structural similarities.

Uniqueness

Phenyl (alpha-(2-(1-pyrrolidinyl)ethyl)-2-thenyl) carbonate hydrochloride is unique due to the presence of both phenyl and thenyl groups, which confer distinct chemical and biological properties

Biological Activity

Phenyl (alpha-(2-(1-pyrrolidinyl)ethyl)-2-thenyl) carbonate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound typically involves the reaction of various chemical precursors to form the desired structure. The general approach includes:

  • Starting Materials : The synthesis begins with phenolic compounds and pyrrolidine derivatives.
  • Reagents : Common reagents might include carbonyl compounds and coupling agents.
  • Conditions : The reactions are often conducted under controlled temperatures and solvents to optimize yield and purity.

Biological Activity Overview

The biological activity of this compound has been characterized through various assays, demonstrating a range of pharmacological effects.

Anticancer Activity

Research has indicated that derivatives similar to this compound exhibit significant anticancer properties. For example, a study on 5-oxopyrrolidine derivatives showed promising results against A549 lung adenocarcinoma cells, with certain substitutions enhancing activity:

CompoundViability (%)Notes
Base Compound78-86Weak activity
4-Chlorophenyl Substituted64Enhanced activity
4-Dimethylamino Substituted50Most potent

These findings suggest that structural modifications can significantly impact the efficacy of anticancer agents derived from similar frameworks .

Antimicrobial Activity

In addition to anticancer properties, the compound has shown potential antimicrobial effects. Studies have reported activity against multidrug-resistant strains of Staphylococcus aureus, highlighting its relevance in treating resistant infections:

Strain TestedMinimum Inhibitory Concentration (MIC)Activity
S. aureus (linezolid-resistant)32 µg/mLEffective
S. aureus (tedizolid-resistant)16 µg/mLEffective

This antimicrobial activity is crucial in the context of rising antibiotic resistance .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Inhibition of Cyclooxygenases : Similar compounds have been shown to inhibit COX enzymes, leading to reduced inflammation and pain .
  • Reactive Oxygen Species Scavenging : The ability to scavenge free radicals may contribute to its antioxidant properties, further enhancing its therapeutic potential .

Case Studies

Several case studies have highlighted the effectiveness of this compound and its derivatives:

  • Study on Anticancer Efficacy : A study involving various substitutions on the phenyl ring showed that specific modifications could enhance anticancer activity while minimizing toxicity to non-cancerous cells .
  • Antimicrobial Efficacy Against Resistant Strains : Another study focused on the antimicrobial properties against resistant strains, demonstrating that certain derivatives could effectively inhibit growth, suggesting a potential for development into new antibiotics .

Properties

CAS No.

101911-91-5

Molecular Formula

C18H22ClNO3S

Molecular Weight

367.9 g/mol

IUPAC Name

phenyl (3-pyrrolidin-1-yl-1-thiophen-2-ylpropyl) carbonate;hydrochloride

InChI

InChI=1S/C18H21NO3S.ClH/c20-18(21-15-7-2-1-3-8-15)22-16(17-9-6-14-23-17)10-13-19-11-4-5-12-19;/h1-3,6-9,14,16H,4-5,10-13H2;1H

InChI Key

XIBGPJNPPNSUSX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC(C2=CC=CS2)OC(=O)OC3=CC=CC=C3.Cl

Origin of Product

United States

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